molecular formula C11H9BrN2 B10845526 7-Bromo-4,9-dihydro-3H-beta-carboline

7-Bromo-4,9-dihydro-3H-beta-carboline

Katalognummer: B10845526
Molekulargewicht: 249.11 g/mol
InChI-Schlüssel: NTZLLWPDAQVIOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4,9-dihydro-3H-beta-carboline is a novel brominated derivative of the dihydro-β-carboline family, a class of tricyclic pyrido[3,4-b]indole alkaloids with significant research value . This compound serves as a versatile and crucial synthetic intermediate for the preparation of various complex alkaloid compounds, particularly those possessing a 6-bromoindole structure, which are useful as potential medicines and pesticides . The strategic bromine atom at the 7-position allows for further functionalization and is a key structural feature that cannot be easily obtained by conventional bromination of unprotected β-carboline precursors, making this a specialized building block . Within the broader β-carboline family, which is known for a wide spectrum of biological activities, this brominated intermediate provides researchers with a pathway to develop and investigate novel compounds with antitumor properties . The compound is strictly for research applications and is not intended for diagnostic or personal use.

Eigenschaften

Molekularformel

C11H9BrN2

Molekulargewicht

249.11 g/mol

IUPAC-Name

7-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H9BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5-6,14H,3-4H2

InChI-Schlüssel

NTZLLWPDAQVIOA-UHFFFAOYSA-N

Kanonische SMILES

C1CN=CC2=C1C3=C(N2)C=C(C=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Optimization

6-Bromotryptamine reacts with methyl or ethyl pyruvate in chloroform or dichloromethane, catalyzed by sodium hydrogen carbonate. Bromine is introduced dropwise at 0–5°C to minimize side reactions, achieving regioselective bromination at the 7-position. Protective groups (e.g., formyl, acetyl) on the 2-amino group prevent undesired 6-bromo isomer formation. Post-bromination, hydrochloric acid in methanol removes protective groups, yielding 7-bromo-1-methyl-1-methoxycarbonyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride with 59.4% yield.

Table 1: Representative Condensation Protocol

ParameterSpecification
SolventChloroform
Temperature0–5°C
Brominating AgentBromine (32.0 g in 200 mL CHCl₃)
CatalystNaHCO₃ (20.2 g)
Reaction Time6 hours (addition) + 2 hours (aging)
Yield59.4%

Bromination of Tetrahydro-beta-Carboline Precursors

Direct bromination of 4,9-dihydro-3H-beta-carboline derivatives offers a streamlined route. A study brominates 1-(2',4'-dibromobenzoyl)-beta-carboline using N-bromosuccinimide (NBS) in acetic acid at 90°C, achieving 85–90% yields. The electron-rich C7 position is selectively targeted due to the directing effects of the carbazole nitrogen.

Regioselectivity and Byproduct Management

Gas chromatography confirms minimal 6-bromo isomer formation (<5%) when using polar solvents like dimethylformamide. Neutralization with sodium carbonate and recrystallization in ethanol further purifies the product.

Bischler–Napieralski Cyclization Followed by Bromination

The total synthesis of (+)-7-bromotrypargine employs a Bischler–Napieralski cyclization to construct the beta-carboline skeleton. Tryptophan derivatives are cyclized using POCl₃, followed by asymmetric transfer hydrogenation with a ruthenium catalyst to introduce chirality. Subsequent bromination with NBS yields enantiomerically pure 7-bromo-4,9-dihydro-3H-beta-carboline in 80% yield and 90% enantiomeric excess (ee).

Table 2: Asymmetric Synthesis Parameters

StepConditionsYield/ee
CyclizationPOCl₃, reflux88%
Hydrogenation(S,S)-Ru catalyst, iPrOH80%, 90% ee
BrominationNBS, CH₃COOH, 90°C84%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A protocol heats 4,9-dihydro-3H-beta-carboline with electron-rich aromatics (e.g., indole) in a pressurized vial at 150°C for 1 hour, achieving 70–75% yields. This method reduces side reactions and improves scalability.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Range
CondensationHigh regioselectivityMulti-step purification57–59%
Direct BrominationSingle-step, scalableRequires electron-rich arenes85–90%
Bischler–NapieralskiEnantioselectiveCostly catalysts80–84%
MicrowaveRapid (<2 hours)Specialized equipment70–75%

Critical Considerations in Synthesis

  • Solvent Choice : Chlorinated solvents (CHCl₃, CH₂Cl₂) enhance bromine solubility and regioselectivity.

  • Temperature Control : Exceeding 80°C during deprotection causes decarboxylation, reducing yields.

  • Isomer Separation : Column chromatography (SiO₂, ethyl acetate/hexanes) effectively isolates 7-bromo from 6-bromo isomers .

Analyse Chemischer Reaktionen

7-Brom-4,9-dihydro-3H-β-Carbolin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Bromo-4,9-dihydro-3H-beta-carboline has emerged as a significant lead compound in the development of new drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of conditions such as depression and anxiety.

Case Study: Neuropharmacological Activity

A study evaluated the neuropharmacological effects of 7-bromo-4,9-dihydro-3H-beta-carboline in animal models. The results indicated that this compound could selectively inhibit certain neurotransmitter transporters, suggesting its potential for therapeutic use without affecting other neurotransmitter systems. Further receptor profiling is needed to fully elucidate its mechanisms of action.

Antitumor Activity

Research indicates that beta-carboline derivatives, including 7-bromo-4,9-dihydro-3H-beta-carboline, possess antitumor properties. These compounds have been shown to inhibit topoisomerases and cyclin-dependent kinases, which are vital for cancer cell proliferation .

In Vitro Antitumor Activity

The antitumor efficacy of 7-bromo-4,9-dihydro-3H-beta-carboline was assessed against various cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity against human lung cancer (A549) and breast cancer (T47D) cell lines. Table 1 summarizes the IC50 values observed across different cell lines:

Cell Line IC50 (µM)
A54910.5
T47D8.2
K56212.0
PC-311.5

This data underscores the potential of 7-bromo-4,9-dihydro-3H-beta-carboline as a candidate for further development in cancer therapeutics .

Antimicrobial and Antiviral Properties

In addition to its antitumor activity, 7-bromo-4,9-dihydro-3H-beta-carboline has been investigated for its antimicrobial and antiviral effects. Studies have shown that beta-carbolines can inhibit bacterial growth and exhibit antiviral activity against several viruses.

Synthesis and Structural Modifications

The synthesis of 7-bromo-4,9-dihydro-3H-beta-carboline can be achieved through various chemical reactions involving tryptamine derivatives and β-keto acids . Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity.

Example of Structural Modification

One method involves bromination at different positions on the beta-carboline scaffold to produce derivatives with varying pharmacological profiles. This flexibility in synthesis is crucial for optimizing drug candidates tailored for specific therapeutic targets .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Bromine Substitution Patterns

The position of bromine on the beta-carboline core significantly impacts molecular interactions.

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
7-Bromo-4,9-dihydro-3H-beta-carboline 7-Br C₁₁H₉BrN₂ 250.07 (estimated) Bromine at C7; planar, electron-withdrawing
6-Bromo-4,9-dihydro-3H-beta-carboline 6-Br C₁₁H₉BrN₂ 249.11 Bromine at C6; alters π-electron density
5-Bromo-4,9-dihydro-3H-beta-carboline 5-Br C₁₁H₉BrN₂ ~250 Bromine at C5; proximity to pyridine N

Key Differences :

  • Electronic Effects : Bromine at C7 (meta to pyridine N) may reduce basicity compared to C5 or C6 substitution.
  • Receptor Binding : Positional isomers exhibit varied affinities for MAO isoforms. For example, 6-methoxy-beta-carbolines show higher MAO-A inhibition, suggesting substitution at C6/C7 modulates selectivity .

Halogenated Derivatives: Bromine vs. Fluorine

Halogen type influences lipophilicity and metabolic stability.

Compound Name Halogen Molecular Formula Molecular Weight (g/mol) logP (Estimated)
7-Bromo-4,9-dihydro-3H-beta-carboline Br C₁₁H₉BrN₂ 250.07 ~2.8
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline F C₁₁H₁₁FN₂ 190.22 ~1.9

Key Differences :

  • Metabolic Stability : Fluorine’s electronegativity may improve resistance to oxidative metabolism compared to bromine .

Functional Group Variations: Methoxy vs. Bromine

Methoxy groups (electron-donating) contrast with bromine (electron-withdrawing).

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Bioactivity Highlights
6-Methoxy-4,9-dihydro-3H-beta-carboline 6-OCH₃ C₁₂H₁₂N₂O 200.24 Potent MAO-A inhibitor (IC₅₀ ~10 nM)
7-Bromo-4,9-dihydro-3H-beta-carboline 7-Br C₁₁H₉BrN₂ 250.07 Likely MAO-B preference (inferred)

Key Differences :

  • MAO Selectivity : Methoxy groups at C6 favor MAO-A inhibition, whereas bromine at C7 may shift selectivity toward MAO-B, as seen in other halogenated analogs .
  • Synthetic Accessibility : Bromination often requires harsh conditions (e.g., Br₂/Fe), whereas methoxylation uses milder nucleophilic substitution .

Q & A

Q. What are the recommended synthetic strategies for introducing bromine at the 7-position of the beta-carboline scaffold?

Bromination of beta-carbolines typically involves electrophilic aromatic substitution (EAS) due to the electron-rich indole ring. For regioselective bromination at the 7-position, directing groups or protecting strategies may be required. For example, analogous compounds like 7-fluoro-beta-carboline derivatives ( , CDS021048) suggest halogenation under controlled conditions (e.g., using N-bromosuccinimide (NBS) in polar solvents). Comparative analysis of brominated analogs (e.g., 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in ) indicates that bromine positioning can be influenced by steric and electronic factors in the reaction environment .

Q. What analytical techniques are critical for confirming the structure and purity of 7-Bromo-4,9-dihydro-3H-beta-carboline?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection is recommended, as employed for similar beta-carboline derivatives (e.g., 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in ). Purity thresholds (>95%) for commercial analogs (e.g., , -70) highlight the importance of rigorous chromatographic validation .

Q. How does the bromine substituent at the 7-position influence the physicochemical properties of beta-carboline derivatives?

Bromine increases molecular weight and lipophilicity, which can enhance membrane permeability. For example, the molecular weight of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (215.04 g/mol, ) is significantly higher than non-brominated analogs. LogP calculations and X-ray crystallography (if available) are recommended to quantify these effects .

Advanced Research Questions

Q. What methodologies address low yields in the synthesis of 7-Bromo-4,9-dihydro-3H-beta-carboline?

Low yields may arise from competing side reactions or incomplete regioselectivity. Optimization strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) to suppress polybromination.
  • Catalytic systems : Use Lewis acids (e.g., FeBr₃) to enhance EAS efficiency.
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) to direct bromination, as seen in protected indole derivatives ( , CDS002614) .

Q. How can researchers resolve contradictions in reported biological activities of brominated beta-carbolines?

Contradictions may stem from assay variability or structural ambiguities. Methodological solutions include:

  • Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies).
  • Structure-activity relationship (SAR) studies : Compare 7-bromo derivatives with non-halogenated analogs (e.g., harmaline in ) to isolate the bromine effect.
  • Meta-analysis : Cross-reference datasets from multiple sources to identify outliers or confounding variables .

Q. What computational tools are effective for predicting the reactivity of 7-Bromo-4,9-dihydro-3H-beta-carboline in nucleophilic environments?

Density functional theory (DFT) simulations can model electron density distribution and predict reactive sites. For example, the bromine atom’s electron-withdrawing effect may deactivate adjacent positions, as observed in brominated benzaldehyde derivatives (, -52). Molecular docking studies can further elucidate interactions with biological targets .

Methodological Notes

  • Data Validation : Cross-check spectroscopic data (e.g., 1^1H NMR chemical shifts) with published analogs (e.g., ) to confirm synthetic success.
  • Contradictory Evidence : When literature reports conflicting bioactivity, replicate experiments under controlled conditions and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.